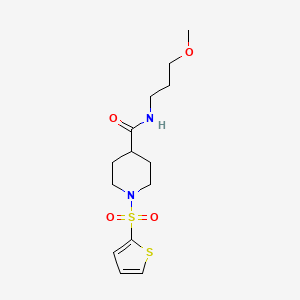![molecular formula C16H12N2O9 B4958942 (4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate](/img/structure/B4958942.png)
(4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate is an organic compound characterized by the presence of nitro groups and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate typically involves the esterification of 4-nitrophenol with 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Amines.
Substitution: Substituted esters or amides.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and reductases. The nitro groups can be reduced in biological systems, providing insights into cellular redox processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of nitro groups and ester functionalities can be exploited to design prodrugs that release active compounds under specific physiological conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can impart desirable characteristics such as increased thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate involves its interaction with molecular targets such as enzymes. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol, which may exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the additional nitrophenoxy group.
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Contains a nitrophenyl group but has different functional groups and applications.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Contains nitro groups but differs in the overall structure and functional groups.
Uniqueness
(4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate is unique due to the presence of multiple nitro groups and ester functionalities, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O9/c19-15(26-13-5-1-11(2-6-13)17(21)22)9-25-10-16(20)27-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFHENUIUIORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)



![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
